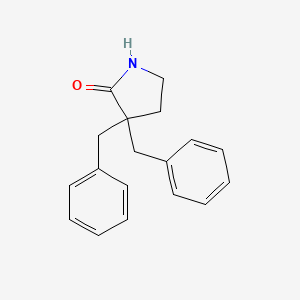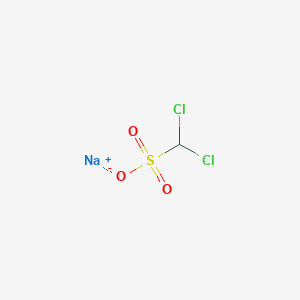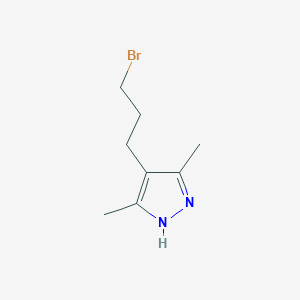amine hydrochloride CAS No. 2098018-25-6](/img/structure/B1484502.png)
[3-(3-Chlorophenyl)-2-fluoropropyl](methyl)amine hydrochloride
Vue d'ensemble
Description
3-(3-Chlorophenyl)-2-fluoropropyl)(methyl)amine hydrochloride, also known as 3-CFPA-HCl, is a chemical compound belonging to the class of amines. It is an important intermediate in the synthesis of several drugs and is used in a variety of laboratory experiments. This compound is a derivative of phenethylamine, a type of amine that is found naturally in the body, and is often used in research studies to study the effects of amines on the body.
Applications De Recherche Scientifique
Antibacterial and Antioxidant Properties
- A study synthesized 3-(4-Chlorophenyl)-3-(4-fluorophenyl)propylamine and its derivatives, investigating their antibacterial and antioxidant properties. Some compounds demonstrated significant antibacterial activity but were generally ineffective in neutralizing superoxide radicals (Arutyunyan et al., 2012).
Antitumor Activity
- N-Methyl-bis (3-mesyloxypropyl)amine hydrochloride, closely related to the compound , was studied for its antitumor properties and its effect on bacterial DNA, indicating potential applications in cancer research (Shimi & Shoukry, 1975).
Synthesis and Derivatives
- Novel methods for synthesizing derivatives of similar amines were explored. These derivatives could be used in various chemical processes and as potential cytotoxic agents (Anderson et al., 1988).
Molecular Structure Analysis
- Research has been conducted on the molecular structure, spectroscopic, and quantum chemical studies of related amine derivatives. Such studies are essential for understanding the chemical properties and potential applications of these compounds (Fatma et al., 2017).
Corrosion Inhibition
- Certain amine derivatives, including those with chlorophenyl groups, were investigated as corrosion inhibitors for mild steel in acidic mediums. This suggests potential industrial applications in material protection and maintenance (Boughoues et al., 2020).
These studies highlight the diverse applications of 3-(3-Chlorophenyl)-2-fluoropropylamine hydrochloride and its derivatives in various fields, including antibacterial, antitumor, chemical synthesis, molecular structure analysis, and corrosion inhibition.
Mécanisme D'action
Target of Action
Compounds like “3-(3-Chlorophenyl)-2-fluoropropylamine hydrochloride” often target specific receptors or enzymes in the body. The exact target would depend on the structure of the compound and its intended use .
Mode of Action
Once the compound binds to its target, it can either activate or inhibit the target’s function. This can lead to a cascade of biochemical reactions within the cell .
Biochemical Pathways
The affected pathways would depend on the target of the compound. For example, if the target is an enzyme involved in a specific metabolic pathway, inhibiting or activating this enzyme could affect the entire pathway .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would influence its bioavailability. Factors such as the compound’s solubility, stability, and molecular size can affect how well it is absorbed and distributed throughout the body .
Result of Action
The molecular and cellular effects of the compound’s action would depend on the specific biochemical pathways it affects. This could range from changes in cell signaling to alterations in gene expression .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability .
Propriétés
IUPAC Name |
3-(3-chlorophenyl)-2-fluoro-N-methylpropan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClFN.ClH/c1-13-7-10(12)6-8-3-2-4-9(11)5-8;/h2-5,10,13H,6-7H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEMNLSQYJGZNJO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC(CC1=CC(=CC=C1)Cl)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14Cl2FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[3-(3-Chlorophenyl)-2-fluoropropyl](methyl)amine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-(3,5-Difluorobenzyl)-1,5,6,7-tetrahydro-4H-pyrazolo[4,3-c]pyridin-4-one](/img/structure/B1484420.png)

![7-(Cyclopropylmethyl)-8-oxo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine-1-carboxylic acid](/img/structure/B1484422.png)
![tert-Butyl 4-[(Z)-2-bromo-3-(dimethylamino)-2-propenoyl]-1-piperidinecarboxylate](/img/structure/B1484423.png)



![trans-2-{[(3-Methylphenyl)methyl]amino}cyclobutan-1-ol](/img/structure/B1484434.png)

![[2-(2-Prop-2-ynyloxyethoxy)-ethyl]-phosphonic acid diethyl ester](/img/structure/B1484436.png)

![1-[2-methyl-3-(trifluoromethyl)phenyl]-1H-pyrrole](/img/structure/B1484439.png)
